Cas no 112843-01-3 (6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl)

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl structure
112843-01-3 structure
Produktname:6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl
CAS-Nr.:112843-01-3
MF:C10H12N2O2S2
MW:256.344479560852
CID:6627834

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl
    • Inchi: 1S/C10H12N2O2S2/c1-3-4-7(13)11-8-9-6(5-15-16-9)12(2)10(8)14/h5H,3-4H2,1-2H3,(H,11,13)
    • InChI-Schlüssel: QIJIZYBAHPRLHJ-UHFFFAOYSA-N
    • Lächelt: CCCC(NC1C(=O)N(C)C2C=1SSC=2)=O

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Glucose ,  Calcium carbonate ,  Sodium hydroxide ,  Sulfuric acid magnesium salt (1:1) ,  Sodium chloride ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate Solvents: Water ;  72 h, pH 7.0, 30 °C
Referenz
Nutritional requirements for the production of dithiolopyrrolone antibiotics by Saccharothrix algeriensis NRRL B-24137
Bouras, Noureddine; et al, Enzyme and Microbial Technology, 2006, 39(7), 1423-1429

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Glucose ,  Calcium carbonate ,  Sodium hydroxide ,  Sulfuric acid magnesium salt (1:1) ,  Sodium chloride ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate Solvents: Water ;  72 h, pH 7.0, 30 °C
Referenz
Nutritional requirements for the production of dithiolopyrrolone antibiotics by Saccharothrix algeriensis NRRL B-24137
Bouras, Noureddine; et al, Enzyme and Microbial Technology, 2006, 39(7), 1423-1429

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Glucose ,  Calcium carbonate ,  Sodium hydroxide ,  Sulfuric acid magnesium salt (1:1) ,  Sodium chloride ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate Solvents: Water ;  72 h, pH 7.0, 30 °C
Referenz
Nutritional requirements for the production of dithiolopyrrolone antibiotics by Saccharothrix algeriensis NRRL B-24137
Bouras, Noureddine; et al, Enzyme and Microbial Technology, 2006, 39(7), 1423-1429

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Glucose ,  Calcium carbonate ,  Sodium hydroxide ,  Sulfuric acid magnesium salt (1:1) ,  Sodium chloride ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate Solvents: Water ;  72 h, pH 7.0, 30 °C
Referenz
Nutritional requirements for the production of dithiolopyrrolone antibiotics by Saccharothrix algeriensis NRRL B-24137
Bouras, Noureddine; et al, Enzyme and Microbial Technology, 2006, 39(7), 1423-1429

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl Raw materials

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl Preparation Products

6-Amino-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one; 4-Me, N6-butanoyl Verwandte Literatur

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